molecular formula C8H6BrNO B2563662 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine CAS No. 1488558-53-7

2-Bromo-3-(prop-2-yn-1-yloxy)pyridine

Cat. No.: B2563662
CAS No.: 1488558-53-7
M. Wt: 212.046
InChI Key: QMEBINVULARNSF-UHFFFAOYSA-N
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Scientific Research Applications

2-Bromo-3-(prop-2-yn-1-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Mode of Action

It has been suggested that the compound and its derivatives may act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway . These reactive species could potentially interact with various molecular targets, leading to changes in cellular function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine. Factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine typically involves the reaction of 2-bromo-3-hydroxypyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(prop-2-yn-1-yloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(prop-2-yn-1-yloxy)benzene
  • 2-Bromo-3-(prop-2-yn-1-yloxy)thiophene

Uniqueness

2-Bromo-3-(prop-2-yn-1-yloxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-bromo-3-prop-2-ynoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-2-6-11-7-4-3-5-10-8(7)9/h1,3-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEBINVULARNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-bromo-3-hydroxypyridine (10 g) in dry THF (100 ml) was treated with 1 equivalent of sodium hydride (80% in oil) (1.72 g) and stirred at room temperature under nitrogen for 0.75 hours. Propargyl bromide (80% in toluene) (19.2 ml) was added and the mixture was heated under reflux for 88 hours. After cooling, the solvent was evaporated under reduced pressure and the residue partitioned between 5% aqueous NaOH and EtOAc. The organic layer was removed, dried (Na2SO4) and concentrated in vacuo to give a pale yellow gum. This was purified by column chromatography on silica using dichloromethane as eluant to give 2-bromo-3-propargyloxypyridine as an off white solid 6 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step Two

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